![molecular formula C18H24ClN3O5S B2710234 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2178773-06-1](/img/structure/B2710234.png)
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H24ClN3O5S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boronic acids and their esters, like this compound, are valuable for designing new drugs. They serve as potential boron carriers for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the ability of certain isotopes (such as boron-10) to capture neutrons and release energy, selectively destroying tumor cells. However, the compound’s marginal stability in water must be considered when designing drug delivery systems .
- Kinetics and pH Dependence : The hydrolysis rate of phenylboronic pinacol esters (like this compound) depends on substituents in the aromatic ring. At physiological pH, hydrolysis is considerably accelerated, impacting stability and pharmacological applications .
Drug Design and Development
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-27-10-9-21-17(23)12-22(18(21)24)16-5-7-20(8-6-16)28(25,26)13-14-3-2-4-15(19)11-14/h2-4,11,16H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCPUNTCTZDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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